Cas no 174469-70-6 (2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

2,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with three methyl substituents. This structure imparts stability and potential reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its rigid bicyclic framework enhances selectivity in binding interactions, which is advantageous for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's defined stereochemistry and functional group arrangement allow for precise modifications, facilitating its use in the design of novel therapeutic agents. Its synthetic versatility and potential as a scaffold for drug discovery underscore its utility in advanced chemical research.
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine structure
174469-70-6 structure
Product name:2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
CAS No:174469-70-6
MF:C9H15N3
MW:165.235501527786
CID:1081927
PubChem ID:135485945

2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
    • 2,5,7-trimethyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
    • pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-2,5,7-trimethyl-
    • 2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
    • AKOS022176022
    • DTXSID50445629
    • 174469-70-6
    • Z235336633
    • 2,5,7-TRIMETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE
    • EN300-1118023
    • SCHEMBL5687795
    • Inchi: InChI=1S/C9H15N3/c1-6-4-8(3)12-9(10-6)5-7(2)11-12/h5-6,8,10H,4H2,1-3H3
    • InChI Key: ONMSTJPALRFZAG-UHFFFAOYSA-N
    • SMILES: CC1CC(C)N2C(=CC(=N2)C)N1

Computed Properties

  • Exact Mass: 165.12675
  • Monoisotopic Mass: 165.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.8Ų
  • XLogP3: 1.8

Experimental Properties

  • PSA: 29.85

2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1118023-0.5g
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
174469-70-6 90%
0.5g
$946.0 2023-10-27
Enamine
EN300-1118023-1.0g
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
174469-70-6 90%
1.0g
$1286.0 2023-07-10
Chemenu
CM151701-1g
2,5,7-trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
174469-70-6 95%
1g
$830 2021-08-05
Enamine
EN300-1118023-2.5g
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
174469-70-6 90%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1118023-10.0g
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
174469-70-6 90%
10.0g
$5528.0 2023-07-10
Enamine
EN300-1118023-0.25g
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
174469-70-6 90%
0.25g
$906.0 2023-10-27
Enamine
EN300-1118023-0.1g
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
174469-70-6 90%
0.1g
$867.0 2023-10-27
Enamine
EN300-1118023-5g
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
174469-70-6 90%
5g
$2858.0 2023-10-27
Enamine
EN300-1118023-10g
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
174469-70-6 90%
10g
$4236.0 2023-10-27
Enamine
EN300-1118023-1g
2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
174469-70-6 90%
1g
$986.0 2023-10-27

2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Related Literature

Additional information on 2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine

Recent Advances in the Study of 2,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 174469-70-6)

The compound 2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 174469-70-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold is recognized for its potential as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have explored its synthetic pathways, pharmacological properties, and applications in drug discovery, highlighting its relevance in addressing unmet medical needs.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural optimization of 2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives to enhance their binding affinity for cyclin-dependent kinases (CDKs). The researchers employed a combination of computational modeling and synthetic chemistry to design novel analogs, demonstrating improved selectivity and potency in preclinical models of cancer. These findings suggest that this scaffold holds promise for the development of next-generation CDK inhibitors with reduced off-target effects.

In addition to its role in oncology, recent research has explored the anti-inflammatory properties of 2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating autoimmune diseases such as rheumatoid arthritis. The study also highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.

The synthetic accessibility of 2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has also been a focus of recent investigations. A 2023 paper in Organic Process Research & Development described a scalable and cost-effective synthesis route for this compound, addressing previous challenges related to yield and purity. The optimized protocol employs green chemistry principles, reducing the use of hazardous reagents and minimizing waste generation, which is critical for large-scale pharmaceutical production.

Looking ahead, the versatility of 2,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine continues to inspire innovative research. Ongoing studies are exploring its potential in neurodegenerative diseases, infectious diseases, and metabolic disorders, leveraging its unique chemical properties to target diverse biological pathways. As the understanding of this scaffold deepens, it is expected to play an increasingly important role in the development of novel therapeutics.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd